molecular formula C9H6BrClS B1355309 2-(Bromomethyl)-5-chloro-1-benzothiophene CAS No. 99592-53-7

2-(Bromomethyl)-5-chloro-1-benzothiophene

Cat. No.: B1355309
CAS No.: 99592-53-7
M. Wt: 261.57 g/mol
InChI Key: VTQJFFDCDCIHAB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-chloro-1-benzothiophene is a heterocyclic compound that contains both sulfur and chlorine atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science. Benzothiophenes are five-membered rings containing sulfur, fused to a benzene ring, and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-chloro-1-benzothiophene typically involves the bromination of 5-chloro-1-benzothiophene. One common method is the bromination of 5-chloro-1-benzothiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction introduces a bromomethyl group at the 2-position of the benzothiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-chloro-1-benzothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to oxidize the sulfur atom.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and amines.

    Oxidation Products: Sulfoxides and sulfones are common oxidation products.

    Reduction Products: Methyl derivatives are typically formed upon reduction.

Scientific Research Applications

2-(Bromomethyl)-5-chloro-1-benzothiophene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-chloro-1-benzothiophene involves its interaction with biological targets through its bromomethyl and chloro substituents. These functional groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-5-aryl-thiophenes: These compounds have similar structures but with different aryl groups at the 5-position.

    2-(Bromomethyl)-benzofuran: This compound has an oxygen atom in place of the sulfur atom in the benzothiophene ring.

    2-(Bromomethyl)-indole: This compound has a nitrogen atom in place of the sulfur atom in the benzothiophene ring.

Uniqueness

2-(Bromomethyl)-5-chloro-1-benzothiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromomethyl and chloro groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Biological Activity

2-(Bromomethyl)-5-chloro-1-benzothiophene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H6BrClSC_9H_6BrClS and a molecular weight of 261.57 g/mol. The compound features a benzothiophene core, characterized by the presence of both benzene and thiophene rings, along with bromomethyl and chloro substituents that significantly influence its reactivity and biological activity .

Synthesis Methods

The synthesis of this compound typically involves bromomethylation processes that utilize paraformaldehyde in conjunction with hydrobromic acid (HBr) and acetic acid (AcOH). This method is effective in generating chloromethylated intermediates which are valuable in organic synthesis .

Biological Activity Overview

Research indicates that compounds derived from benzothiophene structures exhibit a range of biological activities including:

  • Anti-inflammatory effects : These compounds may inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Antioxidant properties : They can scavenge free radicals, thus protecting cells from oxidative stress.
  • Antiproliferative effects : Certain derivatives have shown promise in inhibiting cancer cell proliferation .

The biological activity of this compound is largely attributed to its interactions with various biological targets. Key mechanisms include:

  • Inhibition of pro-inflammatory enzymes : For instance, studies have highlighted its inhibitory action against 5-lipoxygenase (LO), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation .
  • Antioxidant activity : Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) have been employed to evaluate its capacity to neutralize reactive oxygen species .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique properties:

Compound NameStructure FeaturesUnique Properties
2-Bromo-5-chlorothiopheneThiophene ring with bromo and chloroUsed in similar cross-coupling reactions
3-Bromomethyl-7-chlorobenzothiopheneDifferent positional substitutionExhibits distinct biological activity
2-Chloro-5-methylbenzothiopheneMethyl group instead of bromomethylPotentially different reactivity profiles
2-Bromo-3-methylbenzothiopheneMethyl group at another positionVariations in biological activity

This comparative analysis highlights the diverse applications of benzothiophene derivatives in medicinal chemistry .

Case Studies

Several studies have focused on the biological evaluation of benzothiophene derivatives. For example, a study assessing a series of synthesized compounds demonstrated significant antioxidant and anti-inflammatory activities. One compound, which shared structural similarities with this compound, showed potent inhibition against inflammatory pathways with an IC50 value in the sub-micromolar range .

Properties

IUPAC Name

2-(bromomethyl)-5-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQJFFDCDCIHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545714
Record name 2-(Bromomethyl)-5-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99592-53-7
Record name 2-(Bromomethyl)-5-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.73 g (14.95 mmol) 5-chloro-2-methylbenzothiophene and 2.67 g (15.0 mmol) NBS in 100 ml carbon tetrachloride was heated to 70° C. and a catalytic amount of dibenzoyl peroxide was added. After 30 min reflux solids were removed by filtration. The solvent was removed in vacuo and the residue was suspended in 100 ml hot hexane and filtered. The filtrate was evaporated to dryness to give 3.8 g (97%) of the title compound as a colorless solid.
Quantity
2.73 g
Type
reactant
Reaction Step One
Name
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

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